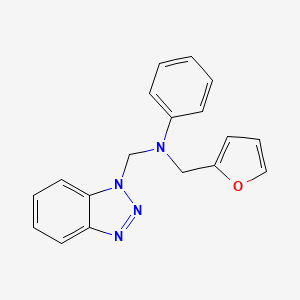
3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar structured compounds involves conventional methods starting from basic chemical entities. A study by Sharma et al. (2011) illustrates the synthesis of a related series of compounds, emphasizing the importance of chemical and spectroscopic analyses, such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy, in confirming the structures of synthesized compounds (Sharma, R., Samadhiya, P., Srivastava, S., & Srivastava, S., 2011).
Molecular Structure Analysis
Crystal structure determination plays a crucial role in understanding the molecular geometry and intermolecular interactions. Prabhuswamy et al. (2016) demonstrated the crystal structure analysis of a thiophene-based compound, utilizing single crystal X-ray diffraction to reveal the triclinic crystal system and specific unit cell parameters, further stabilized by hydrogen bond interactions (Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N. K., 2016).
Chemical Reactions and Properties
The chemical reactivity and formation of novel derivatives are crucial for the functional versatility of thiophene-based compounds. Hameed (2012) explored the reactivity of aminothiophene derivatives leading to the formation of new 1,2,4-oxadiazolidin-5-ylidene-aminothiophenes and thienopyrimidines via aza-Wittig reactions, showcasing the compound's potential for generating diverse chemical structures (Hameed, A. A., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallography, are essential for the practical application of any compound. Sharma et al. (2016) contributed to this aspect by detailing the crystal and molecular structure, highlighting the stabilizing effects of various hydrogen bonds and π-π interactions within the crystal lattice (Sharma, P., Subbulakshmi, K. N., Narayana, B., Sarojini, B., & Kant, R., 2016).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity towards other chemical entities, ability to undergo various chemical reactions, and the formation of derivatives, is vital for understanding the compound's utility in broader scientific research. The work by Kumar et al. (2016) on designing and synthesizing novel carboxamides and evaluating their anticancer properties illustrates the importance of chemical property analysis in developing therapeutically relevant compounds (Kumar, A. K. A., Nair, K. B., Bodke, Y., Sambasivam, G., & Bhat, K., 2016).
Wissenschaftliche Forschungsanwendungen
Efficient Scale-Up Synthesis
An article by Hou et al. (2016) discusses the scale-up synthesis of a related compound, BMS-520, an S1P1 receptor agonist, featuring a 1,2,4-oxadiazole formation relevant to the compound . This efficient synthesis is crucial for preclinical toxicological studies (Hou et al., 2016).
Pharmaceutical Market Reflections
A study by Habernickel (2001) reflects on the pharmaceutical market, noting the use of azetidine, pyrrolidine, and piperidine derivatives in compounds similar to 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide. These derivatives find applications in treatments with fewer side effects (Habernickel, 2001).
Antimicrobial Evaluation and Docking Studies
Talupur et al. (2021) conducted antimicrobial evaluation and docking studies on similar compounds, providing insights into the biological efficacy of related structures (Talupur et al., 2021).
Synthesis and Characterization of Derivatives
Research by Sharba et al. (2005) and Adimule et al. (2014) focus on the synthesis and characterization of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, which is closely related to the compound . These studies provide valuable information on the chemical properties and potential applications of such compounds (Sharba et al., 2005; Adimule et al., 2014).
Novel Transformations and Synthesis
Pokhodylo et al. (2010) explored novel transformations in thiophene derivatives, which are key components of the compound . Their work contributes to the understanding of how thiophene can be utilized in various chemical reactions and applications (Pokhodylo et al., 2010).
Enzyme Inhibitory Activity and Molecular Docking
Cetin et al. (2021) designed thiophene-based heterocyclic compounds, including pyrazole derivatives, for enzyme inhibitory activities. Their findings provide insights into how compounds with similar structures to 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide could be used in medical applications (Cetin et al., 2021).
Antitumor and Antimicrobial Activities
Research on the utility of thiophene-2-carbonyl isothiocyanate and its derivatives by Nassar et al. (2018) and Chawla et al. (2010) provides valuable information on the antitumor and antimicrobial activities of these compounds. The studies suggest potential applications in the development of new therapeutics (Nassar et al., 2018; Chawla et al., 2010).
Eigenschaften
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-3-1-2-4-13(12)21-16(25)24-7-11(8-24)15-22-14(23-26-15)10-5-6-27-9-10/h1-6,9,11H,7-8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUPTXDDFNZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)



![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)
![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)
![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)


